2-(3-((4-Fluorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Table 1: Biological Activities of Representative Tetrahydrobenzo[b]thiophene Derivatives
The scaffold’s versatility permits functionalization at multiple positions—C3 carboxamide groups enhance solubility, while C6 alkyl substitutions modulate lipophilicity and target affinity. Such tunability underpins its utility in addressing multifactorial diseases like diabetes and antibiotic-resistant infections.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfanylpropanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S2/c1-11-2-7-14-15(10-11)26-19(17(14)18(21)24)22-16(23)8-9-25-13-5-3-12(20)4-6-13/h3-6,11H,2,7-10H2,1H3,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSOFICCCLJKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-((4-Fluorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a benzo[b]thiophene core with various substituents that may influence its biological activity. The presence of a fluorophenyl thio group and a propanamide moiety contributes to its lipophilicity and potential interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and exhibit anti-inflammatory properties .
Biological Activities
-
Anticancer Activity
- Research indicates that compounds similar to 2-(3-((4-Fluorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibit antiproliferative effects against various cancer cell lines. For example, fluorinated analogs have demonstrated significant cytotoxicity in sensitive cancer cells through mechanisms involving DNA adduct formation and metabolic activation .
-
Anti-inflammatory Effects
- The compound may possess anti-inflammatory properties by inhibiting pathways related to inflammation. Similar compounds have been investigated for their ability to downregulate pro-inflammatory cytokines and modulate immune responses.
- Enzyme Inhibition
Case Studies
Several case studies have highlighted the biological effects of structurally related compounds:
-
Case Study 1: Anticancer Activity
A study demonstrated that a fluorinated benzothiazole derivative induced significant apoptosis in breast cancer cells through the activation of caspase pathways. The compound was metabolized into reactive species that formed DNA adducts, leading to cell death . -
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of AChE by similar thioamide compounds. The study reported an IC50 value of 0.038 μM for one derivative, showcasing its potential as a therapeutic agent against neurodegenerative disorders .
Comparative Analysis
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| Compound A | Structure A | Anticancer | 5 μM |
| Compound B | Structure B | AChE Inhibition | 0.038 μM |
| Target Compound | Target Structure | Anti-inflammatory | TBD |
Comparison with Similar Compounds
Tetrahydrobenzo[b]thiophene Derivatives
- 2-(Cyclopropanecarboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 354544-70-0):
Shares the 6-methyl-tetrahydrobenzo[b]thiophene-3-carboxamide core but replaces the 4-fluorophenylthio-propanamido group with a cyclopropanecarboxamido moiety. This substitution reduces steric bulk and may enhance metabolic stability due to the cyclopropane ring . - N-(3-Carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-(4-fluorophenyl)isoxazole-3-carboxamide (CAS 688050-42-2): Retains the 4-fluorophenyl group but replaces the thioether-propanamido chain with an isoxazole-carboxamide.
Tetrahydrobenzo[d]thiazole Derivatives ()
Compounds 4i–4l feature a tetrahydrobenzo[d]thiazole core instead of tetrahydrobenzo[b]thiophene. Key differences include:
- 4i : Incorporates a 4-fluorophenyl-propylureido group. The urea linker may enhance hydrogen-bonding interactions with kinases like CK2 and GSK3β (IC₅₀ values: CK2 = 0.8 μM; GSK3β = 1.2 μM) .
- 4j–4l : Utilize benzoic acid or methoxyphenyl substituents, which improve solubility but reduce lipophilicity compared to the 4-fluorophenylthio group in the target compound .
Pharmacological and Physicochemical Properties
Kinase Inhibition ( vs. 4)
- Tetrahydrobenzo[d]thiazole-based inhibitors (4i–4l) : Exhibit dual CK2/GSK3β inhibition (IC₅₀: 0.8–2.5 μM). The urea linker and aromatic substituents are critical for activity .
- JAMI1001A (CX614) : A tetrahydrobenzo[b]thiophene-3-carboxamide derivative with a trifluoromethyl-pyrazole group. Functions as a positive allosteric modulator of AMPA receptors, suggesting structural flexibility in neurological applications. The target compound’s 4-fluorophenylthio group may similarly modulate receptor binding .
Antibacterial Activity ()
Compounds 23–26 with tetrahydrobenzo[b]thiophene cores and acyl/carboxamide groups showed moderate antibacterial activity (MIC: 8–32 μg/mL). The presence of a chlorophenyl (compound 23) or phenyl group (compound 24) correlated with enhanced activity compared to aliphatic substituents. The target compound’s 4-fluorophenylthio group may offer similar or improved efficacy due to increased electronegativity .
Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
